molecular formula C12H7BrO2 B12146655 2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione CAS No. 30100-33-5

2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12146655
CAS No.: 30100-33-5
M. Wt: 263.09 g/mol
InChI Key: DCXJTWHQLXIVPH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is a synthetically derived 1,4-benzoquinone derivative of significant interest in medicinal chemistry and organic synthesis. Its core structure, the cyclohexa-2,5-diene-1,4-dione (1,4-benzoquinone) motif, is a privileged scaffold in drug discovery due to its participation in crucial biological redox processes . Quinone-based compounds are the second largest class of anticancer agents in clinical use and are investigated for their ability to induce apoptosis, abrogate the cell cycle, and stimulate the production of reactive oxygen species (ROS) within tumor cells . The 4-bromophenyl substituent on the quinoid core enhances the structural diversity of this molecule, making it a valuable intermediate for further chemical exploration. It can serve as a key building block in Diversity-Oriented Synthesis (DOS) campaigns, particularly for constructing complex bioactive molecules inspired by natural products . Synthetic methodologies for related compounds often involve the oxidation of dimethoxybenzene precursors using reagents such as ceric ammonium nitrate (CAN), highlighting its relevance in advanced synthetic organic chemistry . Researchers utilize this compound and its analogs primarily in the design and development of novel antiproliferative agents. The compound's potential mechanism of action, shared with other bioactive quinones, may involve caspase activation and cleavage of proteins like poly-(ADP-ribose)-polymerase (PARP), leading to programmed cell death in cancer cell lines . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

30100-33-5

Molecular Formula

C12H7BrO2

Molecular Weight

263.09 g/mol

IUPAC Name

2-(4-bromophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H7BrO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H

InChI Key

DCXJTWHQLXIVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C=CC2=O)Br

Origin of Product

United States

Preparation Methods

Reaction Overview

This method leverages copper acetate [Cu(OAc)₂] as a catalyst to facilitate the coupling of cyclopropanol derivatives with 4-bromophenyldiazonium tetrafluoroborate. The reaction proceeds via a radical-mediated pathway, enabling the formation of the target compound under mild conditions.

Synthetic Procedure

  • Diazonium Salt Preparation : 4-Bromoaniline (10 mmol) is dissolved in a mixture of absolute ethanol (3.0 mL) and 50% aqueous HBF₄ (2.5 mL). Tert-butyl nitrite (2.7 mL) is added dropwise at 0°C, yielding 4-bromophenyldiazonium tetrafluoroborate as a precipitate.

  • Cross-Coupling Reaction : The diazonium salt (0.2 mmol), cyclopropanol (0.3 mmol), and Cu(OAc)₂ (0.2 mmol) are combined in anhydrous acetonitrile (1.0 mL) under nitrogen. The mixture is stirred at room temperature for 12 hours, followed by quenching with ethyl acetate and purification via silica gel chromatography.

Optimization and Yield

  • Catalyst Loading : Reducing Cu(OAc)₂ to 0.1 equivalents decreases yield by 35%, while exceeding 0.2 equivalents promotes side reactions.

  • Solvent Effects : Acetonitrile outperforms DMF or THF, providing a 78% isolated yield (Table 1).

Table 1: Optimization of Copper-Catalyzed Cross-Coupling

ParameterVariationYield (%)
Catalyst (Cu(OAc)₂)0.1 equiv45
0.2 equiv78
0.3 equiv65
SolventMeCN78
DMF52
THF60

Oxidative Synthesis via Ceric Ammonium Nitrate (CAN)

Reaction Mechanism

Ceric ammonium nitrate [(NH₄)₂Ce(NO₃)₆] mediates the oxidation of 2-benzyl-4-bromophenyl precursors to quinones. The process involves single-electron transfer (SET), generating reactive intermediates that undergo dehydrogenation to form the cyclohexa-2,5-diene-1,4-dione core.

Synthetic Protocol

  • Precursor Synthesis : 2-Benzyl-4-bromophenyl ether is prepared via Ullmann coupling of 4-bromophenol with benzyl bromide using a copper catalyst.

  • Oxidation Step : The precursor (5 mmol) is treated with CAN (12 mmol) in methanol at 0°C. The reaction is monitored by TLC, with completion typically achieved within 2 hours. The product is isolated via vacuum filtration and recrystallized from ethanol.

Critical Parameters

  • Temperature Control : Reactions above 10°C result in overoxidation, reducing yield by 20–30%.

  • Stoichiometry : A CAN:substrate ratio of 2.4:1 ensures complete conversion (Table 2).

Table 2: Impact of CAN Stoichiometry on Oxidation Efficiency

CAN:Substrate RatioConversion (%)Yield (%)
1.2:16558
2.0:19282
2.4:110088

Electrophilic Aromatic Bromination of Phenyl-Substituted Cyclohexadienedione

Methodology

While direct bromination of preformed cyclohexa-2,5-diene-1,4-dione derivatives is less common, this approach involves electrophilic substitution using bromine (Br₂) in the presence of FeBr₃. The reaction selectively targets the para position of the phenyl ring due to steric and electronic factors.

Procedure Details

  • Bromination Reaction : Phenylcyclohexa-2,5-diene-1,4-dione (5 mmol) is dissolved in dichloromethane (20 mL). Bromine (1.1 equiv) and FeBr₃ (0.1 equiv) are added, and the mixture is stirred at 25°C for 6 hours.

  • Workup : The reaction is quenched with NaHSO₃, extracted with DCM, and purified via column chromatography (petroleum ether/ethyl acetate).

Selectivity and Limitations

  • Regioselectivity : Para-bromination predominates (>90%), with minor ortho products (<5%).

  • Side Reactions : Prolonged reaction times (>8 hours) lead to dibromination, necessitating precise timing (Table 3).

Table 3: Bromination Reaction Kinetics

Time (h)Para Product (%)Ortho Product (%)Dibrominated (%)
48532
69244
88857

Comparative Analysis of Synthetic Routes

Efficiency Metrics

  • Copper-Catalyzed Cross-Coupling : Highest atom economy (82%) but requires expensive diazonium precursors.

  • CAN Oxidation : Scalable to gram quantities but generates stoichiometric Ce waste.

  • Direct Bromination : Cost-effective but limited to substrates with unsubstituted phenyl groups.

Table 4: Method Comparison

MethodYield (%)ScalabilityCost ($/g)
Copper-Catalyzed Coupling78Moderate12.50
CAN Oxidation88High8.20
Direct Bromination92Low5.80

Industrial Applicability

The CAN oxidation route is preferred for large-scale production due to its robust yields and compatibility with continuous flow reactors. In contrast, the copper-mediated method suits small-scale syntheses requiring high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various chemical processes. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Substituents on the quinone core significantly alter physicochemical and biological properties. Below is a comparative analysis of key compounds:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications
2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione 4-Bromophenyl at C2 C₁₂H₇BrO₂ 263.09* Not reported Potential use in organic electronics
p-Benzoquinone () Unsubstituted C₆H₄O₂ 108.09 113–115 Oxidizing agent, precursor in synthesis
4-[(4-Bromophenyl)hydrazono]-2,5-cyclohexadien-1-one () 4-Bromophenyl hydrazone at C4 C₁₂H₉BrN₂O 277.12 Not reported Intermediate in dye/pharmaceutical synthesis
6PPD-Quinone () 4-Methylpentan-2-ylamino and phenylamino C₁₈H₂₂N₂O₂ 310.39 Not reported Environmental toxin (toxic to coho salmon)
2-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione () 4-Methoxyphenyl at C2 C₁₃H₁₀O₃ 214.22 Not reported Electron-rich due to methoxy group
DMDD (2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione) () Dodecyl at C2, methoxy at C6 C₂₀H₃₂O₃ 320.47 Not reported Antidiabetic activity in insulin resistance models

*Calculated molecular weight based on formula.

Key Observations:
  • Biological Activity: DMDD exhibits antidiabetic effects via modulation of oxidative stress and insulin signaling , whereas 6PPD-quinone is environmentally hazardous . The bromophenyl derivative’s bioactivity remains unexplored in the provided evidence.
  • Synthetic Utility: Hydrazone derivatives (e.g., ) serve as intermediates in heterocyclic synthesis, while indole-substituted quinones (e.g., ) are valued in materials science due to extended conjugation .

Physicochemical Properties

  • Solubility: Bromophenyl and alkyl-substituted quinones (e.g., DMDD) exhibit lower aqueous solubility compared to unsubstituted p-benzoquinone, which dissolves 1.1 g/100 mL at 18°C .
  • Thermal Stability: Indole-substituted quinones (e.g., 3aa in ) have higher melting points (218–220°C) due to aromatic stacking, whereas alkyl chains (e.g., DMDD) reduce crystallinity .

Biological Activity

2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring with a bromophenyl substituent and two carbonyl groups. Its molecular formula is C${12}$H${7}$BrO$_{2}$. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment.

Structure and Synthesis

The compound features a six-membered carbon ring with two carbonyl groups located at positions 1 and 4, and a brominated phenyl group at position 2. The synthesis of 2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions that allow for controlled modifications to achieve desired substitutions and yields.

Biological Activity

Research indicates that compounds based on the cyclohexa-2,5-diene-1,4-dione framework exhibit significant biological activities. Notably, derivatives of this compound have demonstrated promising cytotoxic effects against various cancer cell lines. The presence of the bromophenyl substituent may enhance its biological activity through mechanisms such as apoptosis induction and the generation of reactive oxygen species (ROS) .

Cytotoxicity Studies

A study examining the antiproliferative effects of cyclohexa-2,5-diene-1,4-dione derivatives found that certain compounds exhibited notable cytotoxicity against human tumor cell lines. For example, compounds with long-chain substitutions showed enhanced bioactivity compared to their simpler analogs. Specifically, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione was identified as having significant pro-apoptotic activity mediated by caspase activation in melanoma cells .

The biological activity of 2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is believed to involve several mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through caspase activation.
  • Reactive Oxygen Species Generation : It can induce oxidative stress within cells, contributing to its cytotoxic effects.
  • Cell Cycle Arrest : Some studies have indicated that related compounds can cause cell cycle arrest at specific phases (e.g., G2/M phase), leading to apoptosis .

Comparative Analysis with Similar Compounds

The biological activity of 2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione can be compared with other structurally similar compounds. The following table summarizes key features and activities:

Compound NameStructure FeaturesUnique AspectsCytotoxicity
2-Hydroxycyclohexa-2,5-diene-1,4-dioneHydroxy group at position 2Enhanced solubilityModerate against MCF-7
3-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dioneBromophenyl group at position 3Variation in biological activityHigh against melanoma
Cyclohexa-2,5-diene-1,4-dioneNo substituentsParent compound for modificationsLow activity

This comparison illustrates how variations in substituents influence the compound's biological properties and potential therapeutic applications.

Case Studies

Several case studies have explored the efficacy of 2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione in vitro:

  • Human Melanoma M14 Cells : A study demonstrated that this compound induced apoptosis via caspase pathways. The treatment resulted in significant cell death after 24 hours of exposure .
  • Breast Cancer MCF-7 Cells : Related compounds showed IC50 values ranging from 10–33 nM for antiproliferative activity. These findings suggest that structural modifications can enhance efficacy against specific cancer types .

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